molecular formula C13H19N B8739176 N-Isopropyl-p-vinylphenethylamine CAS No. 74671-17-3

N-Isopropyl-p-vinylphenethylamine

Cat. No. B8739176
Key on ui cas rn: 74671-17-3
M. Wt: 189.30 g/mol
InChI Key: WKEHOEOBHHJZPS-UHFFFAOYSA-N
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Patent
US04311799

Procedure details

In a 300 ml four necked flask equipped with a thermometer, a reflux condenser, an inlet for nitrogen and a stirrer were charged 1860 ml of dry n-hexane and 148 g of iso-propylamine. While stirring the mixture, 119 ml of a 15% n-butyllithium n-hexane solution were added dropwise thereto. During the addition, the temperature was maintained at 5° C. to 7° C. The color of the solution was changed from colorless to pale yellow. After 10 minutes, 325 g of p-divinylbenzene having a purity of 96% were added to the mixture, whereby the color of the reaction mixture was changed to brown. Then, the inner temperature was elevated to 45° C., at which the reaction was continued for 6 hours. After the reaction, the reaction was terminated with ethanol and the solvent was evaporated. The residue was poured into 2 l of n-hexane and the insoluble are filtered off, followed by evaporation and distillation, whereby there were obtained 230 g of the product having a boiling point of 62° C.-64° C./0.08 mmHg.
[Compound]
Name
four
Quantity
300 mL
Type
reactant
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
325 g
Type
reactant
Reaction Step Three
Quantity
148 g
Type
reactant
Reaction Step Four
Quantity
1860 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].CCCCCC.C([Li])CCC.[CH:16]([C:18]1[CH:23]=[CH:22][C:21]([CH:24]=[CH2:25])=[CH:20][CH:19]=1)=[CH2:17]>CCCCCC>[CH:1]([NH:4][CH2:25][CH2:24][C:21]1[CH:22]=[CH:23][C:18]([CH:16]=[CH2:17])=[CH:19][CH:20]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
four
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
n-butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
325 g
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)C=C
Step Four
Name
Quantity
148 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
1860 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 5° C. to 7° C
CUSTOM
Type
CUSTOM
Details
was elevated to 45° C., at which
WAIT
Type
WAIT
Details
was continued for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction was terminated with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was poured into 2 l of n-hexane
FILTRATION
Type
FILTRATION
Details
the insoluble are filtered off
CUSTOM
Type
CUSTOM
Details
followed by evaporation and distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)NCCC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 230 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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